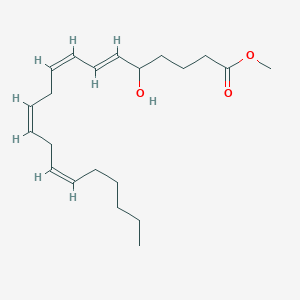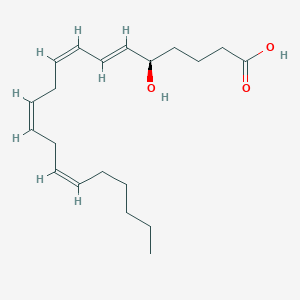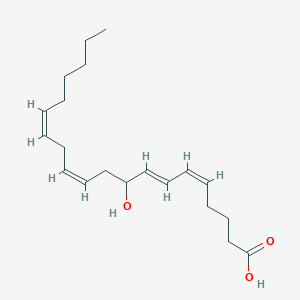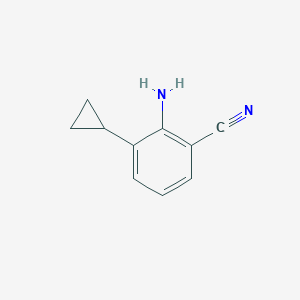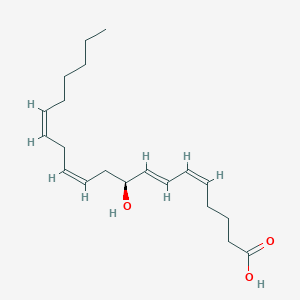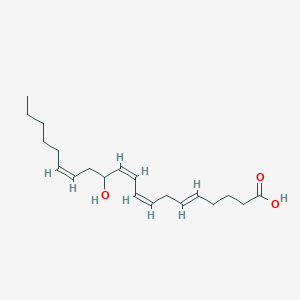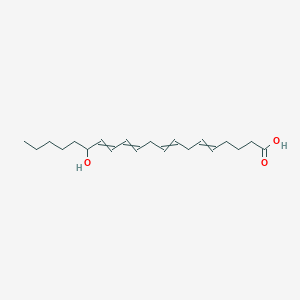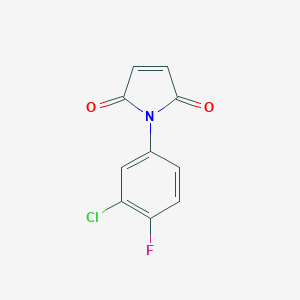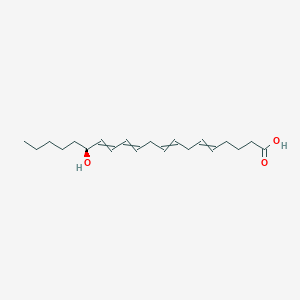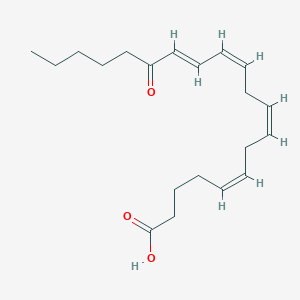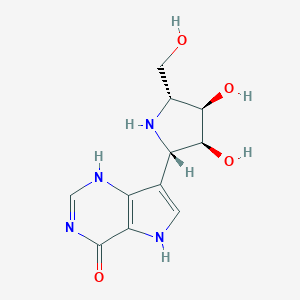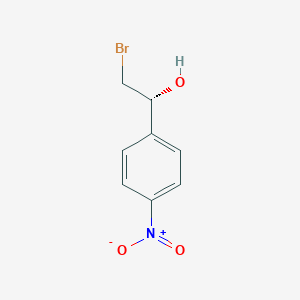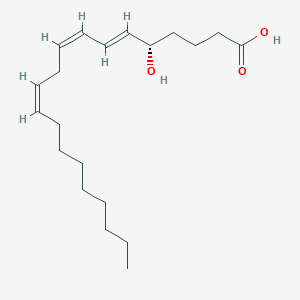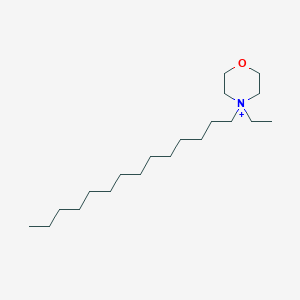
Morpholinium, 4-ethyl-4-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-ethyl-4-tetradecyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a quaternary ammonium salt, which is synthesized by the reaction of tetradecylamine with morpholine. Morpholinium, 4-ethyl-4-tetradecyl- has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-ethyl-4-tetradecyl- varies depending on its application. In medicine, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been shown to inhibit the growth of plant pathogens by disrupting their cell membranes. In materials science, this compound has been shown to reduce surface tension by adsorbing onto the surface of liquids.
Efectos Bioquímicos Y Fisiológicos
Morpholinium, 4-ethyl-4-tetradecyl- has been shown to have minimal biochemical and physiological effects on living organisms. In studies conducted on animals, this compound has been shown to have low toxicity and does not accumulate in the body. However, further studies are needed to determine the long-term effects of exposure to this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low cost, high yield, and unique properties. This compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. However, the limitations of using Morpholinium, 4-ethyl-4-tetradecyl- in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Morpholinium, 4-ethyl-4-tetradecyl-. One potential area of research is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of research is the use of Morpholinium, 4-ethyl-4-tetradecyl- as a surfactant in the development of new materials. Additionally, further studies are needed to determine the long-term effects of exposure to this compound on living organisms.
Métodos De Síntesis
The synthesis of Morpholinium, 4-ethyl-4-tetradecyl- involves the reaction of tetradecylamine with morpholine. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The product is then separated and purified using various methods, including recrystallization and column chromatography. The yield of the reaction is typically high, making this synthesis method a cost-effective and efficient way to produce Morpholinium, 4-ethyl-4-tetradecyl-.
Aplicaciones Científicas De Investigación
Morpholinium, 4-ethyl-4-tetradecyl- has been studied extensively for its potential applications in various scientific fields. In medicine, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In agriculture, Morpholinium, 4-ethyl-4-tetradecyl- has been studied for its potential use as a pesticide, due to its ability to inhibit the growth of plant pathogens. In materials science, this compound has been studied for its potential use as a surfactant, due to its ability to reduce surface tension.
Propiedades
Número CAS |
139072-42-7 |
|---|---|
Nombre del producto |
Morpholinium, 4-ethyl-4-tetradecyl- |
Fórmula molecular |
C20H42NO+ |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
4-ethyl-4-tetradecylmorpholin-4-ium |
InChI |
InChI=1S/C20H42NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21(4-2)17-19-22-20-18-21/h3-20H2,1-2H3/q+1 |
Clave InChI |
NZQJPWUERLLYCX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
SMILES canónico |
CCCCCCCCCCCCCC[N+]1(CCOCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



